molecular formula C19H17BrN4OS B5693081 N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Katalognummer: B5693081
Molekulargewicht: 429.3 g/mol
InChI-Schlüssel: BMOFSHZYLRXKBV-YPDNTVNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide (hereafter referred to as Compound A) is a benzimidazole-derived acetohydrazide characterized by a thioether linkage, a brominated propenylidene moiety, and a methyl-substituted benzimidazole core. This article compares Compound A with structurally related analogs, focusing on synthesis, physicochemical properties, and inferred bioactivity.

Eigenschaften

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4OS/c1-24-17-10-6-5-9-16(17)22-19(24)26-13-18(25)23-21-12-15(20)11-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,25)/b15-11-,21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMOFSHZYLRXKBV-YPDNTVNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC(=CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Core Structural Features

Compound A comprises three key domains:

Benzimidazole core : 1-methyl-1H-benzimidazole-2-thio group.

Hydrazide backbone : Acetohydrazide functionalized with a brominated propenylidene group.

Substituents : A (2E,2Z)-2-bromo-3-phenylallylidene moiety.

Table 1: Structural Comparison of Compound A with Analogs
Compound Name Heterocycle Hydrazide Substituent Key Modifications Reference
Compound A Benzimidazole (2E,2Z)-2-bromo-3-phenylallylidene Methyl group at N1 of benzimidazole
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-[(1E,2Z)-2-bromo-3-phenylallylidene]acetohydrazide Benzothiazole Same as Compound A Benzothiazole replaces benzimidazole
2-[(1-Benzyl-1H-benzimidazol-2-yl)thio]-N′-(2-bromobenzylidene)acetohydrazide Benzimidazole 2-Bromobenzylidene Benzyl group at N1 of benzimidazole
2-{[5-(4-Bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl]thio}-N′-(3-phenylallylidene)acetohydrazide Triazole 3-Phenylallylidene Triazole core instead of benzimidazole
N'-(2-Pyridylidene)-2-((pyrimidin-5-yl)thio)acetohydrazide Pyrimidine 2-Pyridylidene Pyrimidine-thioacetohydrazide scaffold

Key Differences and Implications

  • Heterocycle Replacement : Replacing benzimidazole with benzothiazole () or triazole () alters electronic properties and binding affinity. Benzimidazole’s planar structure may enhance DNA intercalation, whereas benzothiazole’s sulfur atom could improve metabolic stability.
  • Methyl vs. Benzyl Groups : Methyl substitution at N1 (as in Compound A ) reduces steric hindrance compared to the benzyl group in , possibly enhancing solubility.

General Methodology

Synthesis of acetohydrazide derivatives typically follows a three-step process ():

Formation of benzimidazole/benzothiazole intermediates via condensation of diamine derivatives with aldehydes or esters.

Hydrazide formation by reacting esters with hydrazine hydrate.

Condensation with aldehydes to generate hydrazone derivatives.

Example :

  • Compound A likely derives from condensation of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide with 2-bromo-3-phenylpropenal under acidic conditions (e.g., acetic acid in ethanol), analogous to methods in .

Comparative Reaction Conditions

  • Benzothiazole Analogs (): Synthesized using similar hydrazide-aldehyde condensation but require benzothiazole-thioacetate intermediates.
  • Triazole Derivatives (): Involve click chemistry (Cu-catalyzed azide-alkyne cycloaddition) for triazole ring formation, a step absent in Compound A ’s synthesis.

Physicochemical Data

  • Melting Points : Benzimidazole derivatives (e.g., ) exhibit higher melting points (188–191°C) compared to benzothiazole analogs, suggesting stronger intermolecular interactions.
  • Solubility: The bromo-propenylidene group in Compound A may reduce aqueous solubility relative to non-halogenated analogs ().

Inferred Bioactivity

While direct bioactivity data for Compound A is unavailable, analogs provide clues:

  • Enzyme Inhibition : Benzimidazole-thioacetohydrazides () exhibit carbonic anhydrase inhibitory activity, implying Compound A may target similar enzymes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.